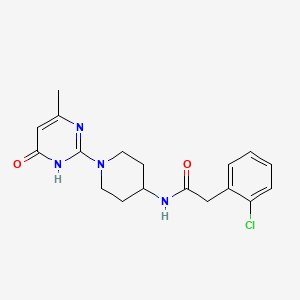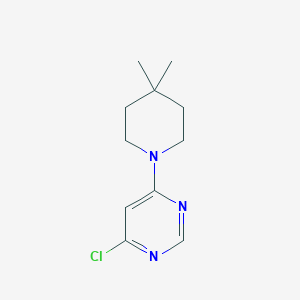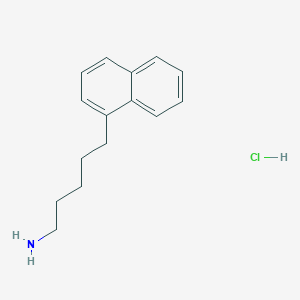
5-Naphthalen-1-ylpentan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Naphthalen-1-ylpentan-1-amine;hydrochloride” is a chemical compound that has not been widely studied. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon with the formula C10H8 . Naphthalene is the most abundant single component of coal tar . The compound “this compound” likely contains a naphthalene group attached to a pentylamine group, with a hydrochloride group for increased solubility .
Applications De Recherche Scientifique
Neurochemical Activity
5-Naphthalen-1-ylpentan-1-amine; hydrochloride has been studied for its interaction with human receptors, particularly as an inhibitor of monoamine uptake. One study found that substances including 1-naphthalen-1-yl-2-pyrrolidin-1-ylpentan-1-one hydrochloride, a similar compound, were potent inhibitors of dopamine, norepinephrine, and serotonin transporters. This indicates potential neurochemical significance (Iversen et al., 2013).
Flame Retardancy and Epoxy Resins
In another application, derivatives of 5-amino-naphthalene-1-yl, a related compound, have been synthesized and used as reactive flame retardants and curing agents for epoxy resins. These substances significantly improved the flame retardancy and thermal properties of epoxy thermosets (Agrawal & Narula, 2014).
Conductive Polymer Research
Poly(5-amino-l-naphthol), a related conducting polymer obtained by electropolymerization, has been examined for its redox properties. This research sheds light on the potential use of similar naphthalene derivatives in developing new conducting polymers (Mostefai et al., 1996).
Photoluminescence and FRET Studies
Naphthalene derivatives, including those structurally related to 5-Naphthalen-1-ylpentan-1-amine; hydrochloride, have been used in the synthesis of highly colored and photoluminescent dyes. These dyes show potential for applications such as fluorescent labeling of biomacromolecules and light-harvesting in supramolecular assemblies (Würthner et al., 2002).
Applications in Organic Electronics
A study on a derivative of 5-naphthylenediamine demonstrated its utility in organic blue light-emitting materials. This indicates the relevance of such naphthalene derivatives in the field of organic electronics and light-emitting diodes (Qiu et al., 2002).
Propriétés
IUPAC Name |
5-naphthalen-1-ylpentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N.ClH/c16-12-5-1-2-7-13-9-6-10-14-8-3-4-11-15(13)14;/h3-4,6,8-11H,1-2,5,7,12,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUPEVFNHKCSOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)
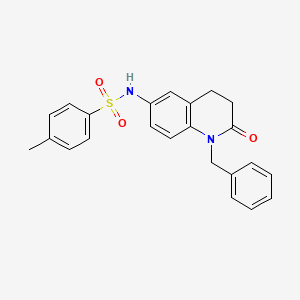
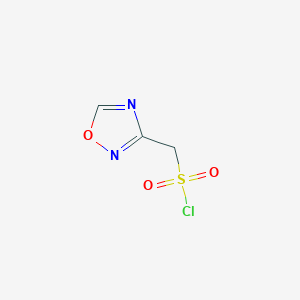
![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)
![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)

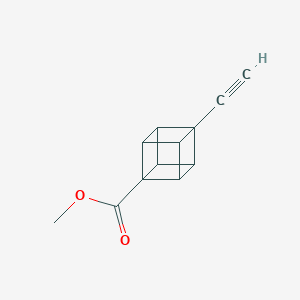
![4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406358.png)



